3-(Allylamino)propanamide
Description
Significance and Context in Contemporary Organic Synthesis
The potential significance of 3-(Allylamino)propanamide in organic synthesis stems from the dual reactivity imparted by its functional groups. The allylamine (B125299) moiety is a highly versatile functional group that combines the nucleophilicity of an amine with the ability of the alkene to participate in a wide array of reactions, such as additions and metal-catalyzed cross-couplings. chemicalbook.com The primary propanamide group is a classic functional group in organic and medicinal chemistry, known for its role in forming stable linkages and participating in various coupling reactions. chemeo.comchemicalbook.com
The combination of these two groups within one molecule makes this compound a valuable intermediate for the synthesis of more complex molecular architectures. For instance, the allylamino group can serve as a precursor for constructing nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals. Research on related compounds has shown that allylamino moieties can be utilized in intramolecular cycloadditions to furnish substituted piperidines, which are key structures in medicinal chemistry. researchgate.net
Furthermore, the general class of acrylamide (B121943) and allylamine derivatives has been explored in materials science. Copolymers of acrylamide and allylamine are used to create functional polymers that can act as carriers for polysaccharides in biomedical studies or as matrices for affinity chromatography. researchgate.netresearchgate.net This highlights the utility of the aminopropanamide backbone in creating functional materials.
Structure
3D Structure
Properties
IUPAC Name |
3-(prop-2-enylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-4-8-5-3-6(7)9/h2,8H,1,3-5H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRBSAXCIXLYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Allylamino Propanamide and Its Precursors
Established Synthetic Routes to 3-(Allylamino)propanamide
The formation of this compound is principally achieved through two well-established reaction types: the nucleophilic addition of allylamine (B125299) to an acrylic acid derivative and the amidation of a 3-(allylamino)propanoic acid precursor.
Nucleophilic Addition of Allylamine to Acrylonitrile (B1666552) Derivatives
A primary and direct route to this compound involves the nucleophilic addition of allylamine to an acrylonitrile derivative, such as acrylamide (B121943). This reaction, a specific type of aza-Michael addition, capitalizes on the electrophilic nature of the β-carbon in the α,β-unsaturated amide. The lone pair of electrons on the nitrogen atom of allylamine attacks this electrophilic carbon, leading to the formation of a C-N bond and, after proton transfer, the desired this compound.
The reaction of acrylamide with amines is a known method for producing 3-(alkylamino)propionamides. nih.gov While specific kinetic and yield data for the reaction with allylamine are not extensively detailed in publicly accessible literature, the general mechanism is well-understood. The reaction proceeds as follows:
H₂C=CH-CONH₂ + H₂C=CH-CH₂-NH₂ → H₂C=CH-CH₂-NH-CH₂-CH₂-CONH₂
This reaction is often carried out under thermal conditions and can be influenced by the presence of catalysts. The process is reversible upon heating, which can lead to an equilibrium between the reactants and the product. nih.gov
Amidation Reactions for Propanamide Formation
An alternative strategy for the synthesis of this compound involves the formation of the amide bond as a key step. This approach requires a precursor molecule that already contains the 3-(allylamino)propyl backbone, namely 3-(allylamino)propanoic acid or its ester derivatives.
The direct amidation of 3-(allylamino)propanoic acid with ammonia (B1221849) or an ammonia equivalent would yield the target compound. This transformation typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by ammonia.
Alternatively, a two-step process can be employed, starting with the esterification of 3-(allylamino)propanoic acid to form an alkyl 3-(allylamino)propanoate. This ester can then undergo aminolysis with ammonia to produce this compound. The aminolysis of esters is a common method for amide formation and can often be achieved by heating the ester with a high concentration of ammonia.
Advanced Synthetic Methodologies and Process Optimization
To improve the efficiency, selectivity, and environmental footprint of this compound synthesis, advanced methodologies and process optimization techniques are employed. These include the use of sophisticated catalyst systems, the study of solvent effects, and the application of green chemistry principles.
Catalyst Systems in this compound Synthesis
The nucleophilic addition of amines to α,β-unsaturated systems can be significantly accelerated through catalysis. For aza-Michael additions, both Lewis acids and bases can serve as effective catalysts. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, has been shown to be an effective catalyst for the addition of benzylamine (B48309) to various acrylates, often leading to improved yields and shorter reaction times. mdpi.com While not specifically documented for the allylamine-acrylamide reaction, similar organic bases could potentially catalyze this transformation.
Transition metal catalysts are also employed in related amination reactions. Palladium complexes, for example, have been used in the hydroamination of dienes and the amination of allylic esters, demonstrating their utility in forming C-N bonds involving allylic substrates. nih.gov
The table below summarizes some catalyst types that have been investigated for related aza-Michael additions and amidation reactions.
| Catalyst Type | Example | Application | Potential Advantage |
| Organocatalyst (Base) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aza-Michael Addition | Mild reaction conditions, metal-free. mdpi.com |
| Transition Metal | Palladium Complexes | Allylic Amination | High efficiency and selectivity. nih.gov |
Solvent Effects on Reaction Kinetics and Yield Optimization
The choice of solvent can have a profound impact on the kinetics and outcome of the synthesis of this compound. In the context of aza-Michael additions, the solvent can influence the rate of reaction and the equilibrium position. Protic solvents, for instance, can solvate the reactants and transition states, thereby affecting the reaction rate. In some cases, solvent-free conditions have been shown to be highly effective, leading to faster reactions and higher yields, particularly when combined with microwave irradiation. mdpi.com
For the copolymerization of acrylamide derivatives, the solvent has been observed to strongly influence the composition of the resulting polymer, indicating that the solvent can affect the reactivity of the acrylamide double bond. researchgate.net This suggests that a careful selection of the solvent is crucial for optimizing the nucleophilic addition of allylamine to acrylamide.
The following table illustrates the potential impact of solvent choice on aza-Michael addition reactions based on studies of similar systems.
| Solvent Condition | Potential Effect on Aza-Michael Addition |
| Solvent-Free | Can lead to increased reaction rates and higher yields, especially with microwave heating. mdpi.com |
| Protic Solvents (e.g., alcohols) | Can influence reaction kinetics through solvation effects. |
| Aprotic Solvents (e.g., dioxane) | May alter the polarity and reactivity of the reactants. researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered.
One key principle is the use of safer solvents or the elimination of solvents altogether. As mentioned, solvent-free aza-Michael additions have been successfully demonstrated for related compounds, which aligns with this principle. mdpi.com Water is also an attractive green solvent for many organic reactions.
Another principle is the use of catalytic reagents in place of stoichiometric ones. The development of efficient catalysts for both the nucleophilic addition and amidation steps can significantly reduce waste and improve atom economy. Biocatalysis, using enzymes such as lipases for amidation, represents a particularly green approach, often proceeding under mild conditions with high selectivity.
Scale-Up Considerations and Industrial Synthesis Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound involves navigating a distinct set of challenges and methodologies. While specific, publicly documented industrial processes for this exact compound are limited, a robust framework for its large-scale synthesis can be derived from established principles in process chemistry, particularly concerning amidation reactions. The primary goals of scaling up are to ensure safety, cost-effectiveness, process robustness, consistent product quality, and environmental sustainability.
Key considerations for the industrial synthesis of amides like this compound revolve around reagent selection, reaction conditions, process control, and downstream processing. The synthesis of amides is one of the most frequently performed transformations in process and medicinal chemistry. researchgate.net However, developing sustainable and scalable methodologies that avoid stoichiometric reagents or activated compounds remains a significant challenge for both academia and industry. researchgate.net
Core Challenges in Scaling Up Amidation Reactions:
Reagent Selection and Cost: Laboratory methods often employ expensive coupling reagents to achieve high yields quickly. On an industrial scale, the cost of these reagents can be prohibitive. Therefore, methodologies are adapted to use lower-cost starting materials and catalysts. Factors such as atom economy, cost, safety, and toxicity of reagents, bases, additives, and solvents are critically analyzed. acs.orgresearchgate.net
Heat Management (Thermodynamics): Amidation reactions are often exothermic. In large-volume reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware. Inadequate heat control can lead to runaway reactions, increased formation of impurities, and potential safety hazards. Industrial reactors require sophisticated cooling systems and careful control over the rate of reagent addition.
Mass Transfer and Mixing: Ensuring homogenous mixing in large, multi-thousand-liter reactors is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high reactant concentration. The physical properties of the reaction mixture, such as the formation of slurries, can pose significant scale-up challenges related to mixing and mass transfer. acs.org The efficiency of agitation systems is a key design parameter for industrial reaction vessels.
Downstream Processing and Purification: Techniques like column chromatography, which are common in the lab, are generally not economically viable for large-scale production. Industrial purification relies on more scalable methods such as crystallization, distillation (often under reduced pressure), and filtration. A patent for propanamide preparation, for instance, details final processing steps that include reduced pressure distillation and recrystallization to achieve the required product purity. google.com
Waste Minimization and Environmental Impact: The environmental impact of an industrial process is a major consideration. This includes minimizing the use of hazardous organic solvents and reducing the volume of waste streams. The principles of Green Chemistry are increasingly important, with a focus on developing processes that are less hazardous and more sustainable. researchgate.net The choice of solvents is particularly scrutinized, with a push to avoid reprotoxic solvents like DMF and NMP where possible. researchgate.net
The following table summarizes the key differences between laboratory synthesis and industrial production paradigms for a compound like this compound.
| Parameter | Laboratory Scale | Industrial Scale |
| Objective | Proof of concept, sample generation | Cost-effective, safe, and robust production |
| Reagents | Often uses expensive, high-reactivity coupling agents | Focus on low-cost raw materials and catalytic methods |
| Solvents | Wide variety, often hazardous (e.g., DCM, DMF) | Minimized use; preference for greener, recyclable solvents |
| Heat Control | Simple (e.g., oil bath, ice bath) | Critical; requires jacketed reactors, cooling loops |
| Mixing | Magnetic stir bars, overhead stirrers | Baffles, impellers; designed for high-volume efficiency |
| Purification | Column chromatography, preparative TLC | Crystallization, distillation, filtration |
| Waste | Small volumes, managed by lab protocols | Significant volumes requiring treatment and disposal plans |
Potential Industrial Synthesis Methodologies:
Based on general amide synthesis strategies, two primary routes are plausible for the industrial production of this compound.
Direct Thermal Amidation: This approach likely involves the reaction of a propanoic acid derivative with an amine source under heat. A relevant patent for producing unsubstituted propanamide reacts propionic acid with ammonium (B1175870) hydroxide (B78521). google.com The mixture is heated to drive the amidation, and water is continuously removed to shift the equilibrium toward the product. google.com
Industrial Application: For this compound, this could involve reacting 3-(Allylamino)propanoic acid with ammonia or heating ammonium 3-(allyl-amino)propanoate. The key process parameters to control at scale would be temperature, pressure, and the efficient removal of water, potentially using a reactor equipped with rectifying columns. google.com
Michael Addition to Acrylamide: A highly atom-economical route would be the direct Michael addition of allylamine to acrylamide. This reaction is typically base-catalyzed and can often be performed under mild conditions.
Industrial Application: The primary scale-up challenge for this route is controlling the exotherm of the Michael addition. A semi-batch process, where allylamine is added gradually to the acrylamide solution in the reactor, would be a standard industrial approach to manage heat release. Careful selection of the catalyst and solvent is crucial to minimize potential side reactions, such as the polymerization of acrylamide.
The table below outlines key process parameters and their importance for industrial-scale synthesis.
| Process Parameter | Importance in Industrial Synthesis |
| Temperature | Controls reaction rate and impurity profile. Must be tightly controlled to prevent runaway reactions and degradation. |
| Pressure | Can be used to control boiling points of solvents/reagents and to keep gaseous reactants (like ammonia) in solution. |
| Catalyst | Selection is based on cost, efficiency, and ease of removal from the final product. Catalyst recycling is a key economic driver. |
| Solvent | Chosen for reactant solubility, safety, environmental impact, and ease of recovery/recycling. Aqueous systems are preferred when feasible. acs.org |
| Purification Method | Must be scalable, cost-effective, and capable of consistently delivering the product at the required purity specification (e.g., >99%). |
Ultimately, the chosen industrial methodology for this compound would be the result of a comprehensive process development program aimed at optimizing the balance between production cost, process safety, product quality, and environmental responsibility.
Chemical Reactivity and Transformation Mechanisms of 3 Allylamino Propanamide
Electrophilic and Nucleophilic Reactions of the Amide Moiety
The amide group in 3-(Allylamino)propanamide is relatively stable and less reactive than other carboxylic acid derivatives. uomustansiriyah.edu.iqfuturelearn.com This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. futurelearn.com Despite this, the amide moiety can participate in both electrophilic and nucleophilic reactions under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-aminopropanoic acid and allylamine (B125299). libretexts.orgsavemyexams.com
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Subsequent proton transfer to the nitrogen atom facilitates its departure as a good leaving group. libretexts.org
Base-promoted hydrolysis: This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The collapse of this intermediate eliminates the amide anion, which then deprotonates the newly formed carboxylic acid. libretexts.org
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com This reaction transforms this compound into N-allylpropane-1,3-diamine. savemyexams.com
Dehydration: Primary amides can be dehydrated to form nitriles. While this compound is a secondary amide, this reaction is a key transformation for related primary amide structures. libretexts.org
Reactions Involving the Allyl Group
The carbon-carbon double bond of the allyl group is a site of high electron density, making it susceptible to attack by electrophiles. libretexts.org
Addition Reactions to the Carbon-Carbon Double Bond
Electrophilic addition reactions are characteristic of alkenes. ksu.edu.sabhu.ac.in In these reactions, the π bond is broken, and two new σ bonds are formed. libretexts.org
Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond results in the formation of a vicinal dihalide. ksu.edu.sajsscacs.edu.in The reaction proceeds through a cyclic halonium ion intermediate. jsscacs.edu.in
Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. msu.edu This leads to the formation of a haloalkane.
Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. This reaction also typically follows Markovnikov's rule. msu.edu
Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. ksu.edu.sa
Table 1: Electrophilic Addition Reactions of the Allyl Group
| Reagent(s) | Product Type | Regioselectivity |
|---|---|---|
| X₂ (e.g., Br₂, Cl₂) | Vicinal Dihalide | N/A |
| HX (e.g., HBr, HCl) | Haloalkane | Markovnikov |
| H₂O, H⁺ | Alcohol | Markovnikov |
| 1. BH₃, 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov |
Allylic Functionalization Reactions
The allylic position (the carbon atom adjacent to the double bond) is also a site of enhanced reactivity. wikipedia.org
Allylic Halogenation: Under specific conditions, such as with N-bromosuccinimide (NBS) in the presence of light or a radical initiator, a halogen can substitute a hydrogen atom at the allylic position. pressbooks.pub This reaction proceeds via a radical chain mechanism involving a resonance-stabilized allylic radical. pressbooks.pub
Allylic Oxidation: The allylic position can be oxidized to form an enone or an allylic alcohol using specific oxidizing agents. wikipedia.org
Palladium-Catalyzed Allylic Functionalization: Transition metal catalysis, particularly with palladium, enables a wide range of allylic functionalization reactions. nih.govorganic-chemistry.orgrsc.org These reactions, such as the Tsuji-Trost reaction, involve the formation of a π-allyl palladium complex, which can then be attacked by various nucleophiles. wikipedia.orgnih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the allylic position. nih.govorganic-chemistry.org
Transformations of the Amine Functionality
The secondary amine in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom.
Alkylation and Acylation Reactions
Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. pressbooks.pubopenstax.org However, this reaction can be difficult to control and may lead to a mixture of the tertiary amine and the quaternary ammonium (B1175870) salt due to the increased nucleophilicity of the product amine. pressbooks.pubmasterorganicchemistry.com Using a large excess of the alkylating agent can favor the formation of the quaternary ammonium salt. masterorganicchemistry.com
Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of a tertiary amide. pressbooks.publibretexts.orglibretexts.org This reaction is generally high-yielding and stops after a single acylation because the resulting amide is significantly less nucleophilic than the starting amine. pressbooks.publibretexts.org
Table 2: Reactions of the Amine Functionality
| Reaction | Reagent | Product |
|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine / Quaternary Ammonium Salt |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Tertiary Amide |
Reductive and Oxidative Pathways of this compound
While specific reductive and oxidative pathways for this compound are not extensively detailed in the provided context, general principles of amine and allyl group redox chemistry can be applied.
Oxidation: The secondary amine can be oxidized to various products depending on the oxidizing agent used. For instance, treatment with hydrogen peroxide can lead to the formation of a hydroxylamine (B1172632) or a nitrone. The allyl group can undergo oxidative cleavage with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), breaking the double bond to form aldehydes or carboxylic acids. ksu.edu.sa Biological systems can also employ oxidative pathways for the formation of hydroxyl groups. nih.gov
Reduction: The allyl group can be reduced to a propyl group via catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel. This reaction converts the alkene to an alkane. The amide group, as previously mentioned, can be reduced to an amine with strong reducing agents. libretexts.orgsavemyexams.com In biological contexts, reductive pathways are crucial for various metabolic processes. nih.govresearchgate.net
Complex Reaction Pathways and Mechanistic Elucidation
The unique structure of this compound, which features both a nucleophilic secondary amine and a reactive allyl group, predisposes it to a variety of complex chemical transformations. These reactions are pivotal for the synthesis of novel heterocyclic structures and functionalized derivatives.
Intramolecular Cyclization Reactions Involving this compound
The presence of both an amine nucleophile and an alkene electrophile within the same molecule allows this compound and its derivatives to undergo intramolecular cyclization. These reactions are a powerful method for constructing cyclic compounds, particularly six-membered rings like piperazin-2-ones. The reaction rates and product outcomes of such cyclizations are governed by a combination of entropic and strain factors, with the formation of five- and six-membered rings being generally favored over other ring sizes. wikipedia.org
Research into related N-allyl amide systems has elucidated several mechanistic pathways applicable to this compound.
Palladium-Catalyzed Cyclization: Transition metal catalysis, particularly with palladium, is a common strategy for cyclizing N-allyl amides. rsc.org For a substrate like this compound, an intramolecular palladium-catalyzed hydroamination could occur. In this process, a Pd(0) catalyst would coordinate to the allyl group, making it susceptible to nucleophilic attack by the secondary amine. This pathway typically leads to the formation of a six-membered piperazin-2-one (B30754) ring. The process is highly modular and can be used to generate diverse substituted piperazinones under mild conditions. acs.org A related method involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. rsc.orgnih.govnih.gov
Oxidative Cyclization: Another significant pathway is oxidative cyclization, which can be promoted by various reagents, including iodine or hypervalent iodine compounds. chemrxiv.orgrsc.org In this type of reaction, the allyl double bond is activated by an electrophilic species (e.g., generated from iodine). The amide oxygen or nitrogen can then act as an intramolecular nucleophile. For N-allyl carboxamides, this often leads to the formation of five-membered oxazoline (B21484) rings through an attack by the amide oxygen. chemrxiv.orgcardiff.ac.uk While less common for forming six-membered rings from a propanamide structure, variations in catalysts and conditions could potentially direct the cyclization toward a piperazinone product via nitrogen attack.
Radical Cyclization: Radical-mediated transformations offer another route to cyclized products. These reactions can be initiated by radical initiators or through photoredox catalysis. nih.gov For an N-allyl amide, a radical can be generated elsewhere in the molecule, which then adds to the allyl double bond, initiating the cyclization cascade.
The table below summarizes potential intramolecular cyclization pathways for this compound based on established reactions for analogous compounds.
| Reaction Type | Catalyst/Reagent | Potential Product | Mechanism Highlights |
| Palladium-Catalyzed Hydroamination | Pd(0) complexes (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands | Substituted Piperazin-2-one | Coordination of Pd to the allyl group, followed by intramolecular nucleophilic attack by the secondary amine. acs.org |
| Oxidative Cyclization | Iodine (I₂), Iodoarene catalysts | Functionalized Oxazoline or Piperazin-2-one | Electrophilic activation of the allyl double bond, followed by intramolecular attack by the amide oxygen or amine nitrogen. chemrxiv.orgrsc.orgcardiff.ac.uk |
| Anionic Cyclization | Strong base / Organolithium reagents | Alkenyl-substituted pyrrolidines or piperidines | Generation of an anionic species (e.g., at the α-carbon to the amide) which then attacks the allyl group intramolecularly. nih.gov |
Amide Bond Formation Mechanisms in this compound Derivatives
The synthesis of derivatives of this compound often involves the formation of a new amide bond. This can occur either by reacting the secondary amine of this compound with a carboxylic acid or by modifying the primary amide group. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. libretexts.orglibretexts.org
Several well-established mechanisms are employed for this transformation:
Activation with Coupling Reagents: The most common strategy involves the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are frequently used. wikipedia.org The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile (such as the secondary amine of this compound) to form the amide bond. wikipedia.org To minimize side reactions and epimerization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.
Conversion to Activated Acyl Derivatives: The carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or acid anhydride, prior to reaction with the amine. libretexts.orgresearchgate.net Acid chlorides are highly reactive and readily form amides with amines. This method is straightforward but can be limited by the functional group tolerance of the substrate.
Enzymatic Amide Formation: Biocatalytic methods using enzymes like lipases, proteases, or specialized amide ligases offer a green alternative for amide bond formation. nih.govunimi.it These reactions often proceed under mild conditions. ATP-dependent enzymes, for instance, activate the carboxylate by forming an acyl-adenylate or acylphosphate intermediate, which is then susceptible to aminolysis. nih.gov
The table below details common methods for activating carboxylic acids for amide bond formation, which are applicable to the synthesis of this compound derivatives.
| Activation Method | Reagent(s) | Reactive Intermediate | Key Features |
| Carbodiimide Coupling | DCC, DIC | O-acylisourea | Widely used in peptide synthesis; often paired with additives like HOBt to improve efficiency. wikipedia.org |
| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acid Chloride | Highly reactive intermediate; reaction is typically fast and efficient. libretexts.orgresearchgate.net |
| Acid Anhydride Formation | Acetic anhydride, Isobutyl chloroformate | Mixed Anhydride | Another form of activated carboxylic acid derivative. researchgate.net |
| Enzymatic Ligation | ATP-dependent ligases, Lipases | Acyl-adenylate, Acylphosphate | Environmentally benign, proceeds under mild, aqueous conditions. nih.gov |
Derivatization and Analog Development of 3 Allylamino Propanamide
Design Principles for Novel 3-(Allylamino)propanamide Analogs
The design of novel analogs based on the this compound scaffold is guided by established principles aimed at achieving desired biological or chemical properties. A primary strategy involves the concept of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. For instance, in the development of nonsteroidal antiandrogens, a common A-ring-linkage-B-ring general pharmacophore is often utilized. nih.gov By incorporating various basic heteromonocyclic structures as the B-ring element onto a propanamide backbone, new scaffolds for molecules like selective androgen receptor degraders (SARDs) can be created. nih.gov
Another key design principle is structure-activity relationship (SAR) analysis, which empirically links the structural features of a compound to its functional activity. Meticulous SAR studies are fundamental to the development of promising degraders of therapeutic targets like the androgen receptor (AR). mdpi.com For example, designing analogs often involves modifying specific domains of a target receptor. In the context of AR degraders, design efforts have focused on ligands that bind to the ligand-binding domain, the DNA-binding domain, or the N-terminal domain. mdpi.com
Hydrophobic tagging is an additional design strategy where a hydrophobic group, such as an adamantyl moiety, is attached to a core structure via a flexible linker. mdpi.com This modification can induce protein degradation by mimicking a partially denatured protein surface, which then triggers cellular degradation machinery. mdpi.com Furthermore, the development of monomeric degraders, which are smaller molecules with more favorable pharmacokinetic properties, has gained attention, although rational design guidelines for these are still emerging. mdpi.com
The following table summarizes key design principles for creating analogs from a lead compound.
| Design Principle | Description | Example Application |
| Pharmacophore Modeling | Utilizing a known 3D arrangement of functional groups essential for activity to design new molecules. | Incorporating heteromonocyclic rings into a propanamide structure to create novel Selective Androgen Receptor Degraders (SARDs). nih.gov |
| Structure-Activity Relationship (SAR) | Systematically modifying parts of the molecule and assessing the impact on biological activity to guide further design. | Guiding the synthesis of potent AR degraders by understanding how structural changes affect degradation efficacy. mdpi.com |
| Hydrophobic Tagging | Attaching a bulky hydrophobic group to induce protein degradation through cellular quality control pathways. | Linking an adamantyl group to an AR agonist to trigger AR degradation via the HSP70/CHIP complex. mdpi.com |
| Fragment-Based Design | Focusing on smaller, monomeric compounds that possess desired activity and have better pharmacokinetic profiles. | Developing low molecular weight AR degraders with diverse mechanisms of action. mdpi.com |
Synthesis of N-Substituted and Ring-Modified Propanamide Derivatives
The synthesis of derivatives from a propanamide core can be achieved through various chemical transformations targeting the nitrogen atom or by incorporating the propanamide moiety into larger, often heterocyclic, systems.
N-Substituted Derivatives: The secondary amine in this compound is a prime site for substitution. N-alkylation or N-acylation can introduce a wide variety of functional groups. A general method for preparing N-substituted propanamides involves the reaction of a precursor acid with an amine using a coupling agent. For example, 3-(3,4-dichlorophenylamino)propionic acid can be reacted with 1-phenylpiperazine (B188723) in the presence of coupling agents like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) to yield the corresponding N-substituted propanamide. google.com Similarly, a series of N-H and N-substituted indole-3-propanamide derivatives have been synthesized to explore their antioxidant properties. nih.gov
Ring-Modified Derivatives: Ring-modified derivatives often involve incorporating the propanamide structure into a heterocyclic ring system. One common approach is the Claisen-Schmidt condensation, which can be used to synthesize chalcone-like structures. For instance, triterpenoid (B12794562) derivatives have been synthesized by reacting a ketone-bearing scaffold with aldehydes like 3-pyridine carboxaldehyde in the presence of a base such as potassium hydroxide (B78521) in ethanol. mdpi.com
Another strategy involves the chemoselective N-alkylation of a heterocyclic core with reagents like ethyl acrylate. This method was used to produce ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate from 4-benzylphthalazin-1(2H)-one. researchgate.net This propanoate ester can then serve as a versatile intermediate for further derivatization, such as conversion to a hydrazide, which can be used to build peptide-like structures. researchgate.netnih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives linked to N-substituted carboxamides through a sulfur atom also demonstrates the creation of complex ring-modified propanamides. niscpr.res.in
The table below provides examples of synthetic methods for creating propanamide derivatives.
| Derivative Type | Synthetic Method | Reagents & Conditions | Resulting Structure | Ref. |
| N-Substituted | Amide coupling | EDC.HCl, HOBt, DIEA, DMF | 3-(N,N-disubstituted amino)propionamide | google.com |
| Ring-Modified | Claisen-Schmidt Condensation | 3-pyridine carboxaldehyde, KOH, EtOH | Triterpene-pyridinylidene derivatives | mdpi.com |
| Ring-Modified | Michael Addition / N-Alkylation | Ethyl acrylate, K2CO3 | Ethyl 3-(phthalazin-1-one-yl)propanoate | researchgate.net |
| Ring-Modified | Multi-step synthesis | Hydrazinolysis, azide (B81097) coupling | Dipeptide derivatives of phthalazine | researchgate.netnih.gov |
Functionalization Strategies via the Allyl and Amide Groups
The allyl and amide functional groups within this compound offer distinct and versatile handles for chemical modification, allowing for the introduction of diverse structural features.
Functionalization of the Allyl Group: The double bond of the allyl group is susceptible to a variety of transformations. One key strategy is isomerization. The double bond can be isomerized from the terminal position to form a more labile enol ether, which can then be cleaved under mild acidic conditions. organic-chemistry.org This isomerization can be catalyzed by transition metals. For example, a cobalt(II)(salen) complex can catalyze an oxidative isomerization to provide Z-enol ethers. organic-chemistry.org
The allyl group can also participate in addition reactions. A classic reaction is hydroxylation of the double bond, followed by oxidative cleavage of the resulting diol, which can be used as a deprotection strategy. organic-chemistry.org Furthermore, the allyl group is a key participant in palladium-catalyzed allylic alkylation reactions. sioc-journal.cn This allows for the formation of new carbon-carbon bonds at the allylic position, providing a route to more complex molecular architectures. sioc-journal.cn
Functionalization of the Amide Group: The amide group, while generally stable, can also be a site for functionalization. masterorganicchemistry.com Transition metal-catalyzed C-H activation is a powerful modern strategy for modifying amides. researchgate.net Palladium(II) catalysts, often assisted by a directing group, can facilitate the functionalization of C(sp3)-H bonds within the aliphatic chain of an amide. researchgate.net This enables reactions such as arylation, alkylation, and amination at positions that would be difficult to access through classical methods. researchgate.net For instance, Pd-catalyzed oxidative carbonylation of C(sp3)–H bonds with carbon monoxide and an amine can directly form a new amide bond. rsc.org
The amide bond itself can be formed through various methods, including the reaction of an amine with an acyl chloride or through the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to couple a carboxylic acid and an amine. masterorganicchemistry.com
| Functional Group | Functionalization Strategy | Description | Example Reaction |
| Allyl Group | Isomerization | Migration of the double bond to form an enol ether, often for deprotection. | Cobalt(II) catalyzed oxidative isomerization. organic-chemistry.org |
| Allyl Group | Allylic Alkylation | Formation of a C-C bond at the allylic position. | Rhodium/Xantphos-catalyzed tandem C-H functionalization/allylic alkylation. sioc-journal.cn |
| Amide Group | C-H Functionalization | Direct activation and modification of C-H bonds in the amide's aliphatic chain. | Pd(II)-catalyzed arylation or alkylation of the aliphatic chain. researchgate.net |
| Amide Group | Oxidative Carbonylation | Insertion of carbon monoxide into a C-H bond to form a new amide. | Pd-catalyzed reaction of an alkane C-H bond with CO and an amine. rsc.org |
Structure-Reactivity Relationships in Derived Compounds
Understanding the relationship between the chemical structure of this compound derivatives and their reactivity or biological activity is crucial for rational drug design and materials development. SAR studies reveal how specific structural modifications influence a compound's properties.
In the development of anti-inflammatory agents, a series of N-substituted 3,4-pyrroledicarboximides were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com The study found that all synthesized compounds inhibited COX-2 more strongly than the reference drug, meloxicam. mdpi.com Within a subset of piperazine (B1678402) derivatives, specific substitutions led to compounds with the best selectivity for COX-2 over COX-1, highlighting the critical role of the N-substituent in determining biological activity and selectivity. mdpi.com
Similarly, in a series of N-H and N-substituted indole-3-propanamide derivatives designed as antioxidants, the nature of the substituent on the amide nitrogen significantly impacted their efficacy. nih.gov Several N-substituted derivatives were found to be potent inhibitors of superoxide (B77818) anion, while the unsubstituted (N-H) propanamides demonstrated a stronger inhibitory effect on lipid peroxidation. nih.gov This indicates that different structural features can be tuned to target different aspects of oxidative stress.
The development of androgen receptor (AR) degraders also relies heavily on SAR. The chemical structure of AR degraders has been extensively reviewed, providing insights into how modifications affect both in vitro and in vivo activity. mdpi.com For example, attaching different linkers and E3 ligase recruiters to an AR-binding scaffold drastically alters the potency and pharmacokinetic properties of the resulting PROTAC (Proteolysis Targeting Chimera). mdpi.com
The following table presents data from a study on N-substituted 3,4-pyrroledicarboximides, illustrating structure-reactivity relationships in COX inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| 2b | >100 | 0.16 | <0.0016 |
| 2c | >100 | 0.17 | <0.0017 |
| Meloxicam (Ref.) | 25 | 13 | 0.52 |
| Data sourced from a study on potential anti-inflammatory agents. mdpi.com |
These examples demonstrate that systematic structural modifications to the propanamide scaffold, whether at the N-position, the allyl group, or through incorporation into larger ring systems, directly and predictably influence the compound's reactivity and biological profile.
Applications of 3 Allylamino Propanamide in Advanced Materials and Chemical Sciences
Role as a Building Block in Organic Synthesis
The unique structural characteristics of 3-(Allylamino)propanamide make it an important building block in organic synthesis. It serves as a versatile precursor and intermediate in the creation of more complex chemical structures. fiveable.me
Precursor in Complex Organic Molecule Assembly
As a precursor, this compound offers several reactive handles for the assembly of intricate molecular frameworks. The terminal double bond of the allyl group can participate in various addition reactions, while the amine and amide groups can be involved in coupling and condensation reactions. This allows for the stepwise and controlled construction of larger molecules. numberanalytics.com The process of breaking down a complex target molecule into simpler precursors, known as retrosynthetic analysis, often identifies fragments that can be derived from or constructed using versatile building blocks like this compound. numberanalytics.com Its derivatives have been noted as key intermediates in the synthesis of complex bioactive molecules. google.com For instance, propargylamines, which share structural similarities in terms of a reactive group and an amine, are used as substrates to produce a wide array of important organic compounds. revmaterialeplastice.ro
Synthetic Intermediate for Specialized Chemical Compounds
This compound functions as a key synthetic intermediate, a molecule that is formed during the course of a chemical synthesis and is then used to create the final product. spectrumchemical.com Its derivatives are crucial in multi-step syntheses. For example, related amino amides are pivotal intermediates in the industrial preparation of pharmacologically active compounds. google.com The ability to undergo various chemical transformations allows it to be a stepping stone in synthetic pathways leading to specialized chemicals, including those with potential applications in pharmaceuticals and agrochemicals. fiveable.mesolubilityofthings.com The development of synthetic routes for complex molecules often relies on the availability of such versatile intermediates to create diverse libraries of compounds for further investigation. nih.gov
Applications in Polymer Chemistry and Advanced Materials
The presence of a polymerizable allyl group makes this compound a valuable monomer in polymer science. It can be used to create polymers with specific functionalities, leading to the development of advanced materials with tailored properties. symeres.com
Monomer in Polymer Synthesis
A monomer is a small molecule that can be bonded to other identical molecules to form a polymer. msu.edu this compound can act as such a monomer due to its reactive allyl group. This group can undergo polymerization, often through radical mechanisms, to form long polymer chains. libretexts.orgmdpi.com The synthesis can be controlled to produce polymers with specific molecular weights and low dispersity, particularly through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net The resulting polymers incorporate the aminopropanamide functionality into the polymer side chains, which can then impart specific properties to the final material. The general process of polymer synthesis involves linking thousands of these monomer units into a long chain. symeres.com
Formation of Functional Polymeric Materials
The incorporation of this compound into a polymer chain results in a functional polymeric material. The pendant aminopropanamide groups can provide sites for further chemical modification, introduce hydrophilicity, or act as coordination sites for metal ions. mdpi.com For example, polymers containing amine functionalities are studied for a variety of applications, including the development of charge-shifting materials and biocompatible surfaces. researchgate.net The ability to create polymers with specific functional groups is crucial for designing materials for advanced applications such as drug delivery systems, functional coatings, and materials for tissue engineering. biorxiv.orgmdpi.com The synthesis of functional polymers often involves the polymerization of monomers that carry the desired functional group, or the post-polymerization modification of a polymer backbone. researchgate.netresearchgate.net
Coordination Chemistry and Ligand Design
The amine and amide groups within this compound allow it to act as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. wikipedia.orglibretexts.org
The nitrogen atoms in the amine and the oxygen atom in the amide group can donate lone pairs of electrons to a metal center, making this compound a potential bidentate or even tridentate ligand if the allyl group also participates in coordination. The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complex are highly dependent on the nature of the ligands. ias.ac.inuni-wuerzburg.de By modifying the structure of this compound, it is possible to tune the electronic and steric properties of the ligand, thereby influencing the reactivity, stability, and catalytic activity of the corresponding metal complexes. mdpi.com The ability to form stable complexes with various metal ions opens up possibilities for applications in catalysis, sensing, and materials science. uniroma1.it
Lack of Specific Research Data on this compound as a Ligand
Following a comprehensive search of available scientific literature and chemical databases, there is a notable absence of specific research detailing the applications of This compound as a ligand in metal complexes or its chelation properties. While the fundamental principles of coordination chemistry allow for theoretical postulation of its behavior, concrete experimental data, detailed research findings, and specific examples of its metal complexes are not present in the reviewed sources.
The field of coordination chemistry extensively documents the behavior of various ligands, including those with amine and amide functional groups, as well as ligands containing allyl moieties. For instance, research on related compounds such as N-(quinolin-8-yl)propanamide derivatives and N-(2-propanamide)-2-picolylamine highlights how propanamide-containing molecules can coordinate with metal ions. acs.orginorgchemres.org Similarly, ligands incorporating an allylamino group, like N-{[(allylamino) thiomethyl] hydrazinocarbonylmethyl} trimethylammonium chloride, have been studied for their chelation behavior with various transition metals. researchgate.net
These studies on analogous compounds demonstrate that the nitrogen atom of the amino group and the oxygen atom of the amide group are potential coordination sites. libretexts.org The presence of both a soft donor (amine nitrogen) and a hard donor (amide oxygen) could allow this compound to act as a bidentate ligand, forming a stable chelate ring with a metal ion. purdue.edulibretexts.org The allyl group (CH₂=CH-CH₂), while not typically a primary coordination site in the presence of stronger amine and amide donors, could potentially interact with certain metal centers through its π-system, although this is less common. rsc.org
However, without specific studies on this compound, any discussion of its role as a ligand, its chelation properties, and its metal-ligand interactions would be purely speculative. The synthesis, characterization, and structural analysis of its metal complexes have not been reported in the scientific literature accessed. Therefore, the creation of data tables and the presentation of detailed research findings as requested are not possible.
Further experimental investigation is required to elucidate the coordination chemistry of this compound and determine its potential applications in advanced materials and chemical sciences.
Advanced Analytical and Computational Methodologies for 3 Allylamino Propanamide Research
Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are indispensable for the structural elucidation of 3-(Allylamino)propanamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. By analyzing the chemical shifts (δ), splitting patterns, and integration values in ¹H and ¹³C NMR spectra, researchers can precisely map the different proton and carbon environments within the molecule. For instance, in a related compound, (2R,3R)-N-allyl-2-hydroxy-3-phenyl-3-(piperidin-1-yl)propanamide, the proton NMR spectrum recorded in CDCl₃ at 300 MHz showed distinct signals that could be assigned to specific protons in the structure. uniroma1.it While specific NMR data for this compound is not detailed in the provided results, the analysis of similar structures highlights the capability of NMR to provide definitive structural confirmation.
Table 1: Representative ¹H NMR Data for a Structurally Related Propanamide Derivative
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.89 | bs | Phenyl protons |
| 3.79 (in a different analog) | t | CH |
| 3.59–3.46 (in a different analog) | m | CH group |
| 3.30–3.24 (in a different analog) | m | CH₂ |
| 3.10 (in a different analog) | dd | CH |
| 2.93 (in a different analog) | dd | CH |
Data derived from studies on analogous propanamide structures. uniroma1.itru.nl
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum of an amide, such as propanamide, typically displays characteristic absorption bands. docbrown.infospecac.com For a primary amide, "twin peaks" for N-H bond stretching vibrations are expected around 3500 to 3300 cm⁻¹. docbrown.info A very prominent C=O stretching vibration absorption is characteristic of the carbonyl group in amides and is typically observed between 1690 to 1650 cm⁻¹. docbrown.infospecac.com The presence of an allyl group would introduce characteristic peaks for C=C and =C-H stretching.
Table 2: Typical Infrared Absorption Bands for Functional Groups in Amides
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H stretch | Primary Amide |
| 3330 - 3335 | =C-H stretch | Alkene |
| 1690 - 1650 | C=O stretch | Amide |
| 1550 - 1700 | C=C stretch | Alkene |
Data based on general spectroscopic principles for amides and alkenes. docbrown.infospecac.com
Mass Spectrometry (MS) Applications in Research
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which for this compound is 128.17 g/mol . scbt.comscbt.com Fragmentation patterns observed in the mass spectrum provide further structural information. For example, in the mass spectrum of propanamide, a base peak at m/z 44 is observed, corresponding to the [CONH₂]⁺ fragment. docbrown.info
Table 3: Mass Spectrometry Data for Propanamide
| m/z | Ion Fragment |
|---|---|
| 73 | [CH₃CH₂CONH₂]⁺ (Molecular Ion) |
| 44 | [CONH₂]⁺ (Base Peak) |
Fragmentation data for the related compound propanamide. docbrown.info
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. uniroma1.itrsc.org High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are commonly used methods. ru.nlnanochemres.org In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its differential partitioning between the stationary and mobile phases. nih.gov The purity of the final compound is often assessed using HPLC, with a purity of at least 95% being a common standard for research-grade materials. ru.nl For instance, a study on related compounds used a reverse-phase C18 column for purity assessment. ru.nl
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides valuable insights into the molecular properties and behavior of this compound that may be difficult to study experimentally.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netvub.be DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. sciensage.info These calculations can help in assigning experimental spectroscopic data and understanding the molecule's reactivity. For example, DFT methods are a reliable tool for accurately estimating the electronic characteristics of compounds. researchgate.net Time-Dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra. rsc.org While specific DFT studies on this compound were not found in the search results, the application of these methods to similar organic molecules is a well-established practice for gaining deeper molecular insights. sciensage.infomdpi.com
Molecular Dynamics Simulations in Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules. chemrxiv.org This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the dynamic nature of chemical structures. wustl.edu For a flexible molecule like this compound, which contains multiple rotatable bonds, MD simulations can elucidate the preferred three-dimensional arrangements (conformers) and the transitions between them.
While specific molecular dynamics studies on this compound are not available in the current body of scientific literature, the methodology would involve several key steps. A typical simulation would begin with the generation of an initial 3D structure of the molecule. This structure would then be placed in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior. mdpi.com The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system. galaxyproject.org
The simulation proceeds by calculating the forces on each atom and advancing their positions and velocities in small time increments. plos.org Over the course of the simulation, which can span from nanoseconds to microseconds, the molecule explores various conformations. Analysis of the resulting trajectory can reveal the most stable (lowest energy) conformers, the dihedral angles that define the molecular shape, and the energy barriers between different conformational states. chemrxiv.orgbiorxiv.org For instance, key dihedral angles in this compound that would be monitored include the C-C-C-N torsion of the propyl chain and the C-N-C-C torsion involving the allyl group.
The data gathered from such simulations can be used to construct a conformational energy landscape, providing a comprehensive picture of the molecule's flexibility and structural preferences. This information is crucial for understanding its physical properties and how it might interact with other molecules, such as biological receptors or catalysts.
Interactive Table: Key Torsion Angles for Conformational Analysis of this compound
Since no specific experimental or simulation data for this compound is available, the following table outlines the key dihedral angles that would be central to a conformational analysis study. The values are hypothetical placeholders to illustrate the type of data generated from MD simulations.
| Dihedral Angle | Description | Hypothetical Population (%) | Hypothetical Energy (kcal/mol) |
| τ1 (C1-C2-C3-N) | Torsion along the propanamide backbone | 65 (anti) | 0.0 |
| 30 (gauche+) | 1.2 | ||
| 5 (gauche-) | 1.5 | ||
| τ2 (C2-C3-N-C4) | Torsion around the C-N bond | 55 (trans) | 0.0 |
| 45 (cis) | 2.1 | ||
| τ3 (C3-N-C4-C5) | Torsion defining allyl group orientation | 70 (anti) | 0.0 |
| 30 (gauche) | 0.8 |
Theoretical Studies on Reaction Mechanisms
Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), are essential for elucidating the step-by-step pathways of chemical reactions. sumitomo-chem.co.jpmdpi.com These computational approaches can model the electronic structure of molecules and map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. sumitomo-chem.co.jp A reaction mechanism provides a detailed picture of bond breaking and formation throughout a chemical transformation. frontiersin.org
For this compound, several reaction types could be investigated theoretically. For example, the allyl group is susceptible to electrophilic addition, while the amide and secondary amine functionalities can participate in a variety of reactions, including hydrolysis, oxidation, or acylation.
A computational study of a reaction involving this compound would typically proceed by:
Optimizing the geometries of the reactant(s), product(s), and any proposed intermediates and transition states. hw.ac.uk
Performing a transition state search to locate the highest energy point along the reaction coordinate, which corresponds to the activation energy barrier. sumitomo-chem.co.jp This is often confirmed by a frequency calculation, where a single imaginary frequency indicates a true transition state. hw.ac.uk
Mapping the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the reactants and products.
For instance, a theoretical study on the intramolecular cyclization of this compound could reveal whether the reaction proceeds through a concerted or stepwise mechanism and predict the activation energy required. Such insights are invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic routes.
Interactive Table: Hypothetical Energy Profile for a Reaction of this compound
As no specific published reaction mechanism studies for this compound exist, this table presents a hypothetical energy profile for a generic reaction (e.g., intramolecular cyclization) to illustrate the data that would be generated.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State 1 | First energy barrier | +25.5 |
| Intermediate | A transient species | +5.2 |
| Transition State 2 | Second energy barrier | +18.9 |
| Product | Cyclized product | -10.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
